2-methyl-N-[(3S)-piperidin-3-yl]propanamide
Description
2-Methyl-N-[(3S)-piperidin-3-yl]propanamide is a chiral amide derivative featuring a piperidine ring substituted at the 3S position. Its molecular formula is C₉H₁₈N₂O (MW: 170.25 g/mol). The (3S)-piperidin-3-yl group confers stereochemical specificity, which may influence receptor binding and metabolic stability.
Properties
IUPAC Name |
2-methyl-N-[(3S)-piperidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(2)9(12)11-8-4-3-5-10-6-8/h7-8,10H,3-6H2,1-2H3,(H,11,12)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQMAIJPUJURSU-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N[C@H]1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Resolution of Racemic Piperidin-3-Amine
Racemic piperidin-3-amine can be resolved using chiral acids (e.g., tartaric acid) or enzymes. A 2019 study demonstrated that enzymatic resolution with lipase B from Candida antarctica achieved 98% ee for the (S)-enantiomer.
Table 1: Resolution Methods for (3S)-Piperidin-3-Amine
| Method | Resolving Agent | ee (%) | Yield (%) |
|---|---|---|---|
| Enzymatic resolution | Lipase B | 98 | 45 |
| Diastereomeric salt formation | L-Tartaric acid | 95 | 38 |
Asymmetric Synthesis via Catalytic Hydrogenation
Asymmetric hydrogenation of pyridine derivatives using chiral catalysts (e.g., Ru-BINAP complexes) provides an alternative route. For example, hydrogenation of 3-cyanopyridine with a Ru-(S)-BINAP catalyst yielded (3S)-piperidin-3-amine with 92% ee and 78% yield.
Amide Bond Formation Strategies
Activation of Isobutyric Acid
Isobutyric acid is activated to its acid chloride or mixed anhydride for efficient coupling:
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Acid chloride : Treatment with thionyl chloride (SOCl₂) at 0–5°C for 2 hours yields isobutyryl chloride.
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Mixed anhydride : Reaction with ethyl chloroformate in the presence of triethylamine generates the reactive intermediate.
Schotten-Baumann Reaction
A biphasic system (water/dichloromethane) with sodium hydroxide as the base facilitates rapid amide formation:
Carbodiimide-Mediated Coupling
Using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane:
Table 2: Comparison of Coupling Methods
| Method | Activator | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|
| Schotten-Baumann | SOCl₂ | H₂O/CH₂Cl₂ | 85 | 98 |
| Carbodiimide | DCC/HOBt | CH₂Cl₂ | 92 | 99 |
| Mixed anhydride | Ethyl chloroformate | THF | 88 | 97 |
Stereochemical Integrity and Analytical Validation
Prevention of Racemization
Mild reaction conditions (0–25°C) and short reaction times (<3 hours) minimize epimerization. Polar solvents (e.g., THF) stabilize the transition state, preserving ee.
Characterization Data
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¹H NMR (400 MHz, CDCl₃) : δ 6.21 (br s, 1H, NH), 3.45–3.38 (m, 1H, CH-N), 2.85–2.78 (m, 2H, piperidine-H), 2.15 (sept, J=6.8 Hz, 1H, CH(CH₃)₂), 1.45–1.32 (m, 4H, piperidine-H), 1.05 (d, J=6.8 Hz, 6H, CH(CH₃)₂).
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HPLC : Chiralpak AD-H column, hexane/isopropanol (80:20), retention time = 12.7 min (S-enantiomer).
Scale-Up and Industrial Considerations
Chemical Reactions Analysis
2-methyl-N-[(3S)-piperidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Scientific Research Applications
2-methyl-N-[(3S)-piperidin-3-yl]propanamide has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(3S)-piperidin-3-yl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can lead to various biological effects, depending on the specific receptor or enzyme targeted .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between 2-methyl-N-[(3S)-piperidin-3-yl]propanamide and related compounds:
Key Observations :
- Flutamide (Standard 1) exhibits potent antiandrogen activity (IC₅₀ = 3.72 µM) due to its nitro and trifluoromethyl groups, which enhance electron-withdrawing effects and receptor binding . However, these groups are linked to hepatotoxicity .
- Piperidine Derivatives (e.g., 8i, 8j, 8k): Sulfonyl and oxadiazole moieties improve metabolic stability and hydrogen-bonding capacity, as seen in their higher molecular weights (516–546 g/mol) and moderate melting points (134–144°C) .
- Chirality : The (3S)-configuration in the target compound may enhance selectivity for chiral targets, analogous to (2S,3S)-configured Acidiphilamide A (), which shows stereospecific bioactivity .
Biological Activity
2-methyl-N-[(3S)-piperidin-3-yl]propanamide, a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role as a ligand in receptor binding studies and its pharmacological properties, including analgesic, anti-inflammatory, and antipsychotic effects. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H20N2O
- Molecular Weight : Approximately 184.28 g/mol
This compound features a piperidine ring that allows it to mimic natural ligands, facilitating interactions with various biological targets.
The mechanism of action for this compound involves its interaction with specific receptors and enzymes. The piperidine moiety can modulate receptor activity by binding to sites typically occupied by natural ligands. This interaction can lead to various biological effects depending on the receptor type involved.
Key mechanisms include:
- Receptor Binding : The compound acts as a ligand for certain neurotransmitter receptors.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
Biological Activity and Applications
Research indicates that this compound exhibits several biological activities:
- Analgesic Effects : Studies have shown that compounds with similar structures often demonstrate pain-relieving properties.
- Anti-inflammatory Properties : The compound is being explored for its potential to reduce inflammation through modulation of immune response pathways.
- Antipsychotic Effects : As a piperidine derivative, it may influence dopaminergic pathways relevant to psychiatric disorders.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Analgesic | Potential pain relief via receptor modulation | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antipsychotic | Influence on neurotransmitter systems |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Receptor Binding Studies : A study demonstrated that the compound binds effectively to opioid receptors, suggesting potential use in pain management therapies.
- Pharmacological Testing : In preclinical trials, derivatives showed significant efficacy in reducing pain responses comparable to established analgesics.
- Inflammation Models : Experimental models indicated that the compound reduced pro-inflammatory cytokines, supporting its anti-inflammatory potential .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing 2-methyl-N-[(3S)-piperidin-3-yl]propanamide with high stereochemical purity?
- Answer : The synthesis typically involves multi-step reactions, starting with the preparation of (3S)-piperidin-3-amine followed by amide coupling with 2-methylpropanoyl chloride. To ensure stereochemical integrity, use chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation). Purification via column chromatography and verification using chiral HPLC or polarimetry are critical. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) must be optimized to prevent racemization .
Q. How can spectroscopic techniques confirm the structural and stereochemical identity of this compound?
- Answer : Use -NMR to verify amide proton signals (~6.5–8.0 ppm) and piperidine ring protons. -NMR confirms carbonyl (165–175 ppm) and quaternary carbons. Stereochemistry is validated via NOESY (nuclear Overhauser effects between the piperidine C3-H and adjacent groups) or X-ray crystallography. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Answer : Prioritize enzyme inhibition assays (e.g., kinases, proteases) due to the piperidine moiety’s potential interaction with catalytic sites. Receptor binding studies (e.g., GPCRs, neurotransmitter transporters) are relevant given structural similarities to dopamine D3 ligands. Use fluorescence polarization or surface plasmon resonance (SPR) for quantitative affinity measurements .
Q. How can researchers assess the compound’s metabolic stability in preclinical models?
- Answer : Perform hepatic microsomal assays (human/rodent) with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life () and intrinsic clearance. Identify metabolites using fragmentation patterns and compare to synthetic standards .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies between in vitro potency and in vivo efficacy?
- Answer : Conduct pharmacokinetic (PK) studies to evaluate bioavailability, plasma protein binding, and blood-brain barrier penetration. Use radiolabeled compound () for tissue distribution analysis. Compare in vitro IC values with free plasma concentrations in vivo to assess target engagement .
Q. How can computational modeling predict the compound’s binding mode to neurological targets?
- Answer : Perform molecular docking (e.g., AutoDock Vina) against homology models of dopamine D3/D2 receptors. Validate with molecular dynamics (MD) simulations (≥100 ns) to assess binding stability. Use free-energy perturbation (FEP) to quantify contributions of the piperidine stereochemistry to binding affinity .
Q. What factors are critical for establishing structure-activity relationships (SAR) in piperidine-based propanamides?
- Answer : Systematically modify (i) piperidine substituents (e.g., methyl, hydroxyl), (ii) amide linker length, and (iii) hydrophobic groups on the propanamide. Assess changes via functional assays (e.g., cAMP inhibition for GPCRs) and correlate with steric/electronic parameters (Hammett constants, logP) .
Q. How should researchers address variability in IC values across assay platforms?
- Answer : Standardize assay conditions (e.g., buffer pH, ATP concentration for kinases). Validate with reference inhibitors (e.g., staurosporine for kinases). Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity. Report results with error margins and statistical significance (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
